molecular formula C7H5BrFNS B13250882 2-Bromo-4-fluorobenzene-1-carbothioamide

2-Bromo-4-fluorobenzene-1-carbothioamide

Cat. No.: B13250882
M. Wt: 234.09 g/mol
InChI Key: JIMPQBDFPLAETL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzene-1-carbothioamide is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a carbothioamide group

Preparation Methods

The synthesis of 2-Bromo-4-fluorobenzene-1-carbothioamide typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective substitution at the desired position on the benzene ring.

Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-Bromo-4-fluorobenzene-1-carbothioamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include substituted benzene derivatives with modified functional groups.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluorobenzene-1-carbothioamide exerts its effects is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways .

Properties

Molecular Formula

C7H5BrFNS

Molecular Weight

234.09 g/mol

IUPAC Name

2-bromo-4-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrFNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)

InChI Key

JIMPQBDFPLAETL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=S)N

Origin of Product

United States

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